molecular formula C6H12O5 B7822541 6-Deoxyglucose CAS No. 488-79-9

6-Deoxyglucose

Cat. No.: B7822541
CAS No.: 488-79-9
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-GASJEMHNSA-N
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Description

D-quinovose is a quinovose.
L-rhamnose is a natural product found in Pogostemon cablin, Salmonella enterica, and other organisms with data available.
6-Deoxyglucose is a metabolite found in the aging mouse brain.

Scientific Research Applications

Conformational Analysis and Inhibition Properties

  • Exploratory Conformational Analysis : 6-Deoxyglucose, a hexokinase inhibitor, was subject to an exploratory conformational analysis. This study utilized ab initio and DFT approaches to understand its structural mechanisms, revealing stable conformations due to hydrogen bonding, which suggests its effectiveness as an inhibitor (Yeung et al., 2003).

Medical Imaging and Metabolic Studies

  • [18F]-2-Fluoro-2-deoxyglucose in Imaging : This glucose analog, used in positron emission tomography imaging, showed that its release rates in cells are influenced by glucose-6-phosphatase activity. This study provides insight into in vivo quantification of this enzyme complex (Caracó et al., 2000).

Biomolecular Interactions and DNA Studies

  • Glucose-Nucleobase Pairs in DNA : Research on this compound's interactions with biomolecules found that deoxyoligonucleotides with this compound can hybridize with complementary strands, demonstrating a preference for purine nucleobases. This provides insights into the noncovalent interactions within DNA (Vengut-Climent et al., 2016).

Biosynthesis Studies

  • 3'-Epimerase in Mycinose Biosynthesis : A study on ChmJ, an enzyme involved in the biosynthesis of dTDP-6-deoxy-D-allose, an intermediate in mycinose biosynthesis, revealed its structural and functional aspects. This enhances understanding of the biosynthesis pathways in natural product chemistry, particularly in antibiotics (Kubiak et al., 2012).

Neurobiology and Cellular Studies

  • Deoxyglucose in Neurodegeneration Studies : A study exploring the role of 2-Deoxy-D-glucose in neurodegeneration found that it induces microglial loss, thereby preventing spontaneous neuronal loss in culture. This provides a unique perspective on the mechanisms of neuroprotection and neurodegeneration (Vilalta & Brown, 2014).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 6-Deoxyglucose involves the conversion of D-glucose to 6-Deoxyglucose through a series of chemical reactions.", "Starting Materials": [ "D-glucose", "Hydrogen bromide", "Sodium borohydride", "Acetic anhydride", "Methanol", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "D-glucose is reacted with hydrogen bromide to form 6-bromo-D-glucose.", "6-bromo-D-glucose is reduced with sodium borohydride to form 6-bromo-D-glucitol.", "6-bromo-D-glucitol is reacted with acetic anhydride to form 6-acetoxy-D-glucitol.", "6-acetoxy-D-glucitol is deacetylated with sodium hydroxide to form 6-hydroxy-D-glucitol.", "6-hydroxy-D-glucitol is reacted with methanol and hydrogen chloride to form 6-methoxy-D-glucitol.", "6-methoxy-D-glucitol is reacted with ethanol and hydrogen chloride to form 6-Deoxyglucose." ] }

CAS No.

488-79-9

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(3R,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6?/m1/s1

InChI Key

SHZGCJCMOBCMKK-GASJEMHNSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O

SMILES

CC(C(C(C(C=O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Deoxyglucose
Reactant of Route 2
6-Deoxyglucose
Reactant of Route 3
6-Deoxyglucose
Reactant of Route 4
6-Deoxyglucose
Reactant of Route 5
6-Deoxyglucose
Reactant of Route 6
6-Deoxyglucose

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